molecular formula C11H17NO B13050321 1-Amino-1-(4-ethylphenyl)propan-2-OL

1-Amino-1-(4-ethylphenyl)propan-2-OL

Cat. No.: B13050321
M. Wt: 179.26 g/mol
InChI Key: FLLQNJUBTZDIBV-UHFFFAOYSA-N
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Description

1-Amino-1-(4-ethylphenyl)propan-2-OL is an organic compound with the molecular formula C11H17NO It is a chiral amino alcohol, which means it contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon atom

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

1-amino-1-(4-ethylphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO/c1-3-9-4-6-10(7-5-9)11(12)8(2)13/h4-8,11,13H,3,12H2,1-2H3

InChI Key

FLLQNJUBTZDIBV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(C(C)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-1-(4-ethylphenyl)propan-2-OL can be synthesized through several methods. One common approach involves the reaction of 4-ethylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino alcohol .

Industrial Production Methods

In industrial settings, the production of 1-Amino-1-(4-ethylphenyl)propan-2-OL may involve catalytic hydrogenation of the nitroalkene intermediate under controlled conditions. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-(4-ethylphenyl)propan-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1-Amino-1-(4-ethylphenyl)propan-2-OL serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural characteristics allow for modifications that enhance pharmacological properties. Research indicates potential applications in developing drugs targeting various diseases, particularly those involving receptor modulation and enzyme inhibition.

Biological Studies

The compound is studied for its interaction with biological targets such as enzymes and receptors. Its amino and hydroxyl functional groups facilitate hydrogen bonding, which is essential for modulating biological activities. Preliminary studies suggest that it may exhibit significant antimicrobial properties, making it a candidate for further research in drug development.

Industrial Applications

In addition to its pharmaceutical potential, 1-Amino-1-(4-ethylphenyl)propan-2-OL is explored for use in agrochemicals and other industrial products. Its unique chemical structure allows it to function effectively as a synthetic intermediate in various chemical processes.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of derivatives of 1-Amino-1-(4-ethylphenyl)propan-2-OL against resistant strains of Helicobacter pylori. The results indicated that certain derivatives exhibited enhanced potency, with IC50 values significantly lower than those of existing treatments. This underscores the importance of structural modifications in optimizing antimicrobial agents.

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound revealed that specific substitutions on the phenyl ring can dramatically influence biological activity. For instance, introducing different alkyl groups at the amine α-carbon was shown to enhance efficacy while maintaining low cytotoxicity levels. This finding is critical for developing safer therapeutic agents.

Mechanism of Action

The mechanism of action of 1-Amino-1-(4-ethylphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate enzyme activity and influence cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound’s specific structure allows for unique interactions in biological and chemical systems, making it valuable for research and industrial purposes .

Biological Activity

1-Amino-1-(4-ethylphenyl)propan-2-OL, also known as a derivative of aryloxyaminopropanol, is a compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in various medical contexts.

  • Molecular Formula : C11H17NO
  • Molecular Weight : 181.26 g/mol
  • IUPAC Name : 1-Amino-1-(4-ethylphenyl)propan-2-ol

The biological activity of 1-Amino-1-(4-ethylphenyl)propan-2-OL is primarily attributed to its interaction with adrenergic receptors, particularly the beta-adrenoceptors. This compound may exhibit both agonistic and antagonistic properties depending on the specific receptor subtype and the physiological context.

Biological Activities

  • Cardiovascular Effects :
    • This compound has been studied for its potential in managing hypertension and other cardiovascular conditions by modulating adrenergic signaling pathways.
    • It may function as a selective beta-blocker, reducing heart rate and myocardial contractility.
  • Antioxidant Properties :
    • Research indicates that compounds similar to 1-Amino-1-(4-ethylphenyl)propan-2-OL exhibit significant antioxidant activities, which can help mitigate oxidative stress in various biological systems .
  • Neuroprotective Effects :
    • Some studies suggest that derivatives of aminopropanol compounds can protect neuronal cells from excitotoxicity, a condition often linked to neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
CardiovascularPotential beta-blocking effects, reducing heart rate
AntioxidantSignificant reduction in oxidative stress markers
NeuroprotectiveProtection against glutamate-induced excitotoxicity

Case Study: Antioxidant Activity

A study conducted by Čižmáriková et al. (2023) evaluated the antioxidant properties of various aryloxyaminopropanol derivatives, including those structurally related to 1-Amino-1-(4-ethylphenyl)propan-2-OL. The results demonstrated that these compounds effectively scavenged free radicals and reduced lipid peroxidation in vitro, suggesting potential applications in oxidative stress-related conditions .

Case Study: Neuroprotective Mechanism

In another investigation, the neuroprotective effects of similar compounds were assessed through their impact on calcium ion uptake in synaptosomes. The findings revealed that these compounds could inhibit glutamate-induced calcium influx, which is critical in preventing neuronal damage associated with neurodegenerative disorders .

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